

What is (-)-Fucose-13C and its chemical properties

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Compound of Interest

Compound Name: (-)-Fucose-13C

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An In-depth Technical Guide to (-)-Fucose-13C

For researchers, scientists, and professionals in drug development, understanding the nuances of isotopically labeled compounds is paramount for advancing modern biomedical research. This guide provides a comprehensive overview of **(-)-Fucose-13C**, a stable isotope-labeled form of the deoxyhexose sugar L-fucose. Given the critical roles of fucosylated glycans in a myriad of biological processes—from selectin-mediated leukocyte adhesion to host-microbe interactions—**(-)-Fucose-13C** serves as an invaluable tool for metabolic labeling, flux analysis, and nuclear magnetic resonance (NMR) based structural studies.^[1]

Core Chemical and Physical Properties

(-)-Fucose-13C, also known as 6-Deoxy-L-galactose-1-13C, is chemically identical to its naturally abundant counterpart, save for the specific incorporation of a carbon-13 isotope at the C1 position. This isotopic enrichment provides a distinct spectroscopic signature, enabling its tracing and detection in complex biological systems.

Property	Value	Source
Molecular Formula	13CC5H12O5	
Molecular Weight	165.15 g/mol	[2]
Exact Mass	165.07182831 Da	[2]
Isotopic Purity	99 atom % 13C	
Physical Form	Solid	
CAS Number	83379-38-8	
InChI Key	PNNNRSAQSRJVSB- ZAHPDWKSSA-N	
SMILES String	C--INVALID-LINK----INVALID- LINK----INVALID-LINK---- INVALID-LINK--[13CH]=O	

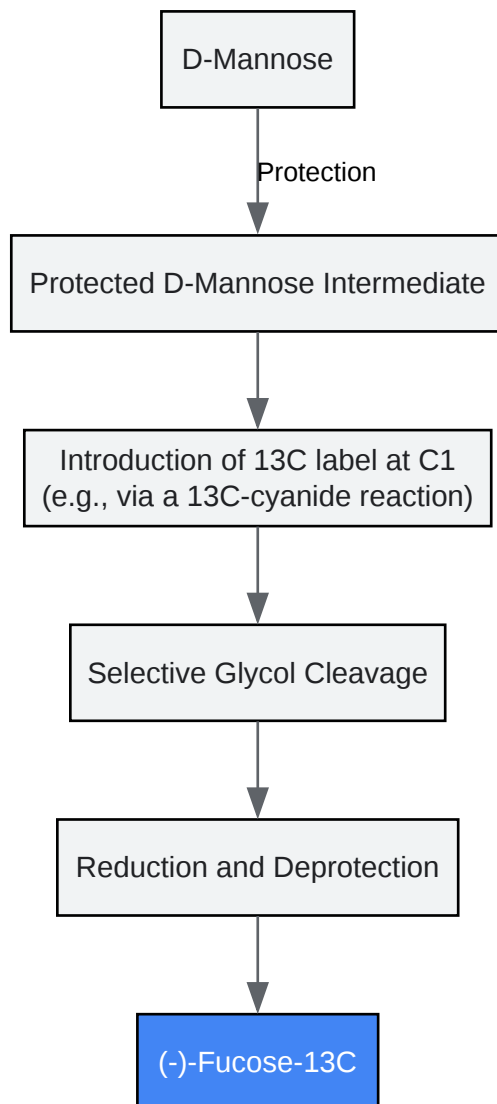
Synthesis and Isotopic Labeling

The synthesis of **(-)-Fucose-13C** involves the introduction of a carbon-13 label into the L-fucose scaffold. While specific, detailed proprietary synthesis protocols are not always publicly available, a general and efficient chemoenzymatic method can be employed for the preparative-scale synthesis of GDP-fucose derivatives, which can be adapted for isotopic labeling.[3] This approach leverages a bifunctional enzyme, L-fucokinase/GDP-fucose pyrophosphorylase (FKP), which converts L-fucose to GDP-L-fucose via a fucose-1-phosphate intermediate.[3]

To produce **(-)-Fucose-13C**, a 13C-labeled precursor would be introduced at an appropriate step in a synthetic route. A plausible synthetic strategy starts from a more readily available carbohydrate, such as D-mannose.[4]

A simplified, conceptual workflow for the synthesis is outlined below.

Conceptual Synthesis Workflow for (-)-Fucose-13C



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Caption: Conceptual workflow for the synthesis of **(-)-Fucose-13C**.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary analytical technique for characterizing **(-)-Fucose-13C** and for studying its incorporation into glycans. The presence of the ¹³C label at a specific position allows for a range of powerful 1D and 2D NMR experiments.

Sample Preparation:

- Dissolve 1-5 mg of **(-)-Fucose-13C** in 0.5 mL of deuterium oxide (D₂O).
- Transfer the solution to a 5 mm NMR tube.
- For quantitative experiments, ensure complete dissolution and consider the use of an internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).

1D ¹³C NMR Spectroscopy:

- Objective: To confirm the position and enrichment of the ¹³C label.
- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Parameters:
 - Temperature: 298 K (25 °C)[5]
 - Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).
 - Relaxation Delay (d1): 5 seconds for full relaxation of carbonyl groups.[6]
 - Acquisition Time (aq): At least 1 second.[6]
 - Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 1024 or more).
- Expected Chemical Shift: The anomeric carbon (C1) of L-fucose in its pyranose forms appears in the region of 90-100 ppm.[7] The specific position of the ¹³C-labeled C1 will be significantly enhanced.

2D [¹H,¹³C]-HSQC Spectroscopy:

- Objective: To correlate the ^{13}C -labeled carbon with its attached proton(s), confirming the isotopic labeling site and aiding in the structural elucidation of fucosylated glycans.
- Spectrometer: 400 MHz or higher field NMR spectrometer.[5]
- Parameters:
 - Temperature: 298 K (25 °C)[5]
 - Pulse Program: Standard heteronuclear single quantum coherence pulse sequence (e.g., hsqcedetgpsisp2.3).
 - Spectral Widths: Optimized for the proton and carbon chemical shift ranges.
 - Number of Increments in F1 (^{13}C): 256 or more for good resolution.
 - Number of Scans (ns): 8-16 per increment.
- Data Analysis: The resulting spectrum will show a cross-peak correlating the chemical shift of the ^{13}C -labeled C1 with the chemical shift of its attached proton (H1).

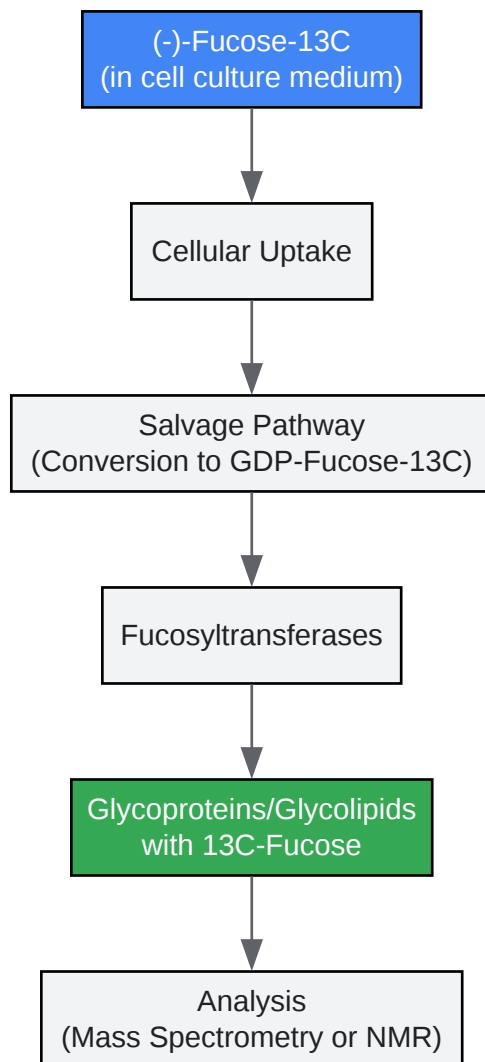
Applications in Research

(-)-Fucose- ^{13}C is a powerful tool for tracing the metabolic fate of fucose in cellular systems. It is used to investigate the de novo and salvage pathways of GDP-fucose biosynthesis.[8][9]

Metabolic Labeling and Glycosylation Analysis

In this application, cells are cultured in a medium supplemented with **(-)-Fucose- ^{13}C** . The labeled fucose is taken up by the cells and incorporated into newly synthesized glycans via the salvage pathway.[9] These labeled glycans can then be analyzed by mass spectrometry or NMR to study glycan structure, function, and dynamics.

Metabolic Labeling Workflow with (-)-Fucose-13C



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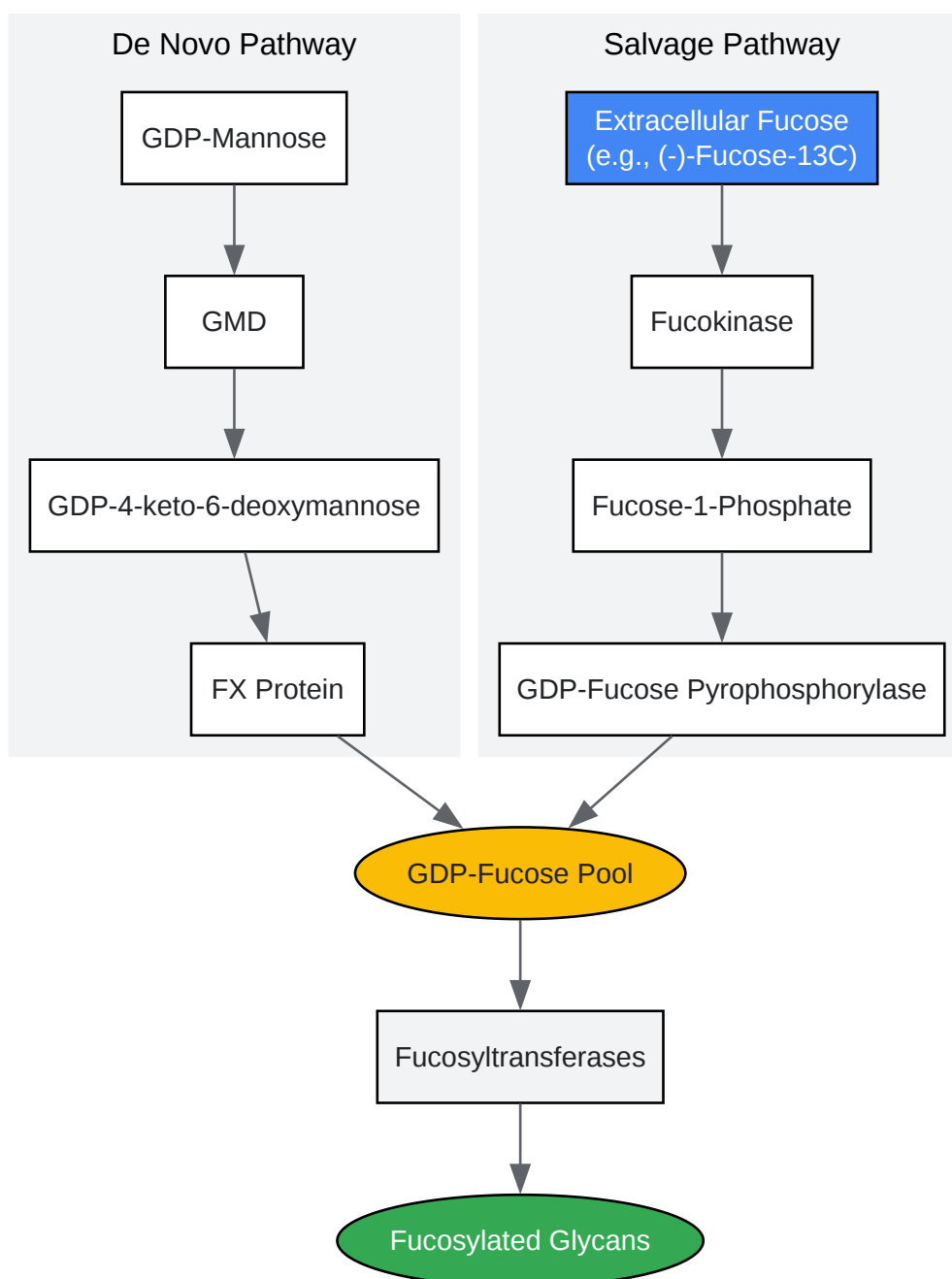
Caption: Workflow for metabolic labeling using **(-)-Fucose-13C**.

Role in Biological Pathways

Fucose is an essential component of many important glycan structures, including the sialyl Lewis X (sLex) antigen, which is a critical ligand for selectin proteins involved in inflammation and cancer metastasis. The biosynthesis of GDP-fucose, the activated sugar nucleotide

required for fucosylation, occurs via two main pathways: the de novo pathway, which converts GDP-mannose to GDP-fucose, and the salvage pathway, which utilizes free fucose from extracellular sources or lysosomal degradation.[8]

GDP-Fucose Biosynthesis Pathways



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Caption: The de novo and salvage pathways for GDP-fucose biosynthesis.

By using **(-)-Fucose-13C**, researchers can specifically probe the flux through the salvage pathway and its contribution to the total cellular pool of GDP-fucose. This is particularly important in studying diseases where fucosylation is altered, such as in certain cancers and congenital disorders of glycosylation.[8][10]

In conclusion, **(-)-Fucose-13C** is a versatile and indispensable tool in glycobiology and related fields. Its well-defined chemical properties and the ability to track its metabolic fate provide researchers with a powerful means to investigate the complex roles of fucosylation in health and disease.

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